molecular formula C20H26N4OS B5651252 5-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

5-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5651252
M. Wt: 370.5 g/mol
InChI Key: MGJVLJKYCJTQMI-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been synthesized and studied for various biochemical and pharmacological properties. Although the specific compound is not directly referenced in available literature, related compounds provide insight into synthesis methods, molecular structure analysis, chemical reactions, and properties.

Synthesis Analysis

The synthesis of structurally related compounds involves complex organic reactions, including ring closure and opening, and the use of specific reagents to achieve desired chemical structures. For example, compounds derived from tropane-3-spiro-4'(5')-imidazoline have been synthesized for studies as potential 5-HT3 receptor antagonists, demonstrating complex synthesis pathways involving NMR spectroscopy and X-ray diffraction for structural determination (Whelan et al., 1995).

Molecular Structure Analysis

Molecular structure analysis of related compounds often utilizes 1H and 13C NMR spectroscopy, alongside crystal structure determination via X-ray diffraction. These analyses reveal the conformational preferences of the molecules in solution and solid states, providing insights into the structural aspects that may influence chemical reactivity and biological activity.

Chemical Reactions and Properties

The chemical reactivity of related compounds includes their interaction with biological targets, such as the ability to displace binding on bovine brain area postrema membranes, indicating potential applications as receptor antagonists. The synthesis routes often involve reactions that introduce specific functional groups or structural motifs, contributing to the compound's chemical properties and biological activity.

Physical Properties Analysis

Although specific details on the physical properties of the exact compound are not available, related chemical entities' synthesis and structural elucidation suggest significant solubility and stability characteristics. The synthesis conditions, such as the use of CD3OD solution, impact the solubility and stability of these compounds.

Chemical Properties Analysis

The chemical properties of related compounds, including their reactivity, stability under various conditions, and interactions with biological targets, are crucial for understanding their potential applications. The detailed synthesis and structural analysis contribute to a comprehensive understanding of these chemical properties.

For more insights into related compounds and their properties, the following references provide valuable information:

  • Whelan et al. (1995) on the synthesis and pharmacological study of compounds derived as potential 5-HT3 receptor antagonists (link).
  • Further research can be explored for a deeper understanding of similar compounds and their applications.

properties

IUPAC Name

(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-23-9-6-16-18(22-13-21-16)20(23)7-10-24(11-8-20)19(25)15-12-26-17-5-3-2-4-14(15)17/h12-13H,2-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJVLJKYCJTQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C13CCN(CC3)C(=O)C4=CSC5=C4CCCC5)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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